3-(5-Isopropyl-1,2,4-oxadiazol-3-yl)morpholine
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Overview
Description
3-(5-Isopropyl-1,2,4-oxadiazol-3-yl)morpholine is a heterocyclic compound that features a morpholine ring fused with an oxadiazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(5-Isopropyl-1,2,4-oxadiazol-3-yl)morpholine typically involves the cyclization of appropriate precursors. The reaction conditions often require the use of solvents such as ethanol and catalysts like potassium hydroxide .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance yield and purity. The process may also include steps for purification, such as recrystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions
3-(5-Isopropyl-1,2,4-oxadiazol-3-yl)morpholine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, particularly at the morpholine ring, using reagents like alkyl halides.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Alkyl halides, acyl chlorides.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxadiazole derivatives with additional oxygen functionalities, while substitution reactions can introduce various alkyl or acyl groups .
Scientific Research Applications
3-(5-Isopropyl-1,2,4-oxadiazol-3-yl)morpholine has several applications in scientific research:
Medicinal Chemistry: It is explored for its potential as an anticancer agent due to its ability to inhibit specific enzymes and pathways involved in cancer cell proliferation.
Material Science: The compound’s unique structure makes it suitable for use in the development of new materials with specific electronic or optical properties.
Biology: It is used in studies related to enzyme inhibition and protein-ligand interactions.
Mechanism of Action
The mechanism of action of 3-(5-Isopropyl-1,2,4-oxadiazol-3-yl)morpholine involves its interaction with specific molecular targets. In medicinal applications, it may inhibit enzymes such as kinases or proteases, leading to the disruption of cellular processes essential for cancer cell survival . The compound can also interact with proteins, altering their function and leading to therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
- 3-(5-Isopropyl-1,2,4-oxadiazol-3-yl)piperidine
- 3-(5-Methyl-1,2,4-oxadiazol-3-yl)piperidine
- 3-(3-Isobutyl-1,2,4-oxadiazol-5-yl)piperidine
Uniqueness
3-(5-Isopropyl-1,2,4-oxadiazol-3-yl)morpholine is unique due to its specific combination of the morpholine and oxadiazole rings, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C9H15N3O2 |
---|---|
Molecular Weight |
197.23 g/mol |
IUPAC Name |
3-(5-propan-2-yl-1,2,4-oxadiazol-3-yl)morpholine |
InChI |
InChI=1S/C9H15N3O2/c1-6(2)9-11-8(12-14-9)7-5-13-4-3-10-7/h6-7,10H,3-5H2,1-2H3 |
InChI Key |
FIAGNIHHDSJZGO-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1=NC(=NO1)C2COCCN2 |
Origin of Product |
United States |
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